molecular formula C12H15BrN2O B13738735 2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 101670-56-8

2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B13738735
CAS No.: 101670-56-8
M. Wt: 283.16 g/mol
InChI Key: QOXKLTLEEPHTGF-UHFFFAOYSA-N
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Description

2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a heterocyclic organic compound featuring a tetrahydroisoquinoline core fused with an oxazoline ring. This compound is typically synthesized via nucleophilic substitution or conjugate addition reactions involving oxazoline precursors, as demonstrated in methodologies for related tetrahydroisoquinoline derivatives . Its hydrobromide salt form improves solubility and stability, facilitating pharmacological applications .

Properties

CAS No.

101670-56-8

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)-4,5-dihydro-1,3-oxazole;bromide

InChI

InChI=1S/C12H14N2O.BrH/c1-2-4-11-9-14(7-5-10(11)3-1)12-13-6-8-15-12;/h1-4H,5-9H2;1H

InChI Key

QOXKLTLEEPHTGF-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CC2=CC=CC=C21)C3=NCCO3.[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through the following key stages:

  • Construction of the tetrahydroisoquinoline framework, often via cyclization or annulation reactions starting from substituted benzaldehydes or related precursors.
  • Introduction of the oxazoline ring by cyclization involving amino alcohols or oxazoline precursors.
  • Conversion to the hydrobromide salt to improve stability and facilitate isolation.

Detailed Synthetic Route (Based on Analogous Isoquinoline-Oxazoline Systems)

A representative synthetic approach adapted from related literature on oxazoline-containing isoquinolines involves:

  • Starting Materials : Commercially available 2,3-dimethoxybenzaldehyde and succinic anhydride are used to prepare key intermediates.

  • Formation of Paraconic Acid Intermediate : Reaction of 2,3-dimethoxybenzaldehyde with succinic anhydride in the presence of triethylamine under reflux for several days yields paraconic acid derivatives.

  • Thermal Decarboxylation and Ring Closure : Heating the paraconic acid intermediate at elevated temperature (~180 °C) induces ring opening and decarboxylation, producing a tetralone intermediate.

  • Reduction to Amines : The tetralone is reduced to the corresponding amine using selective reducing agents such as potassium borohydride, which offers better stability and yield compared to sodium borohydride or lithium aluminum hydride.

  • Oxazoline Formation : The oxazoline moiety is introduced by cyclization of the amine with suitable oxazoline precursors or via hydrolysis of oxazoline-containing intermediates in acidic ethanol, followed by quenching with aqueous sodium hydroxide.

  • Isolation of Hydrobromide Salt : The final compound is converted into its hydrobromide salt form by treatment with hydrobromic acid, facilitating purification and crystallization.

This route is supported by the synthesis of related compounds such as octahydrobenzo[h]isoquinolines bearing oxazoline rings, where the hydrobromide salt form was isolated and characterized.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Paraconic acid formation 2,3-dimethoxybenzaldehyde, succinic anhydride, triethylamine, reflux 4 days Long reaction time, careful pH control
Thermal decarboxylation Heat at 180 °C, 6 h CO2 evolution observed
Reduction Potassium borohydride in methanol Higher yield, avoids epimerization
Oxazoline hydrolysis/cyclization Acidic ethanol, hydrolysis, quench with NaOH One-step lactam formation
Salt formation Hydrobromic acid treatment Forms hydrobromide salt, improves stability

Yield and Purity Considerations

  • Use of potassium borohydride instead of sodium borohydride or lithium aluminum hydride improves yield and reduces side reactions such as epimerization.
  • Fractional crystallization can separate cis and trans isomers of oxazoline addition products; typically, the trans isomer is preferred for biological activity.
  • The hydrobromide salt crystallizes well, facilitating purification and characterization.

Research Findings and Analysis

  • The synthetic method described allows preparation of previously unreported oxazoline-fused tetrahydroisoquinolines with high yields and purity.
  • The hydrobromide salt form of these compounds shows enhanced stability and is suitable for pharmacological evaluation.
  • The methodology is adaptable to analogues with various substituents on the aromatic ring, allowing structure-activity relationship studies.
  • The synthetic route avoids harsh reducing agents that may cause epimerization or low selectivity.
  • The use of acidic ethanol for oxazoline hydrolysis and subsequent quenching is a convenient one-step process to form lactams and related heterocycles.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Remarks
Starting material synthesis 2,3-dimethoxybenzaldehyde, succinic anhydride, triethylamine, reflux Paraconic acid intermediate
Thermal treatment Heating at 180 °C, 6 h Decarboxylation to tetralone
Reduction Potassium borohydride, methanol Amines formation with high yield
Oxazoline formation Acidic ethanol hydrolysis, NaOH quench Lactam/oxazoline ring closure
Salt formation Hydrobromic acid treatment Hydrobromide salt isolation

Biological Activity

Chemical Structure and Properties
2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound characterized by a tetrahydroisoquinoline core with an oxazoline ring substitution. Its molecular formula is C12_{12}H14_{14}N2_2O, and it is often utilized in pharmaceutical applications due to its enhanced solubility and stability as a hydrobromide salt .

Biological Activity

The biological activity of this compound is inferred from its structural similarities to other tetrahydroisoquinoline (THIQ) derivatives. THIQs are known for their diverse pharmacological properties, including:

  • Neuroprotective Effects : THIQ derivatives have been shown to exhibit neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease (AD). For instance, studies suggest that certain THIQ compounds can modulate amyloid-beta peptide levels and reduce oxidative stress in neuronal cells .
  • Antioxidant Activity : Research indicates that these compounds can protect against oxidative damage by altering the expression of proteins involved in oxidative stress response . This antioxidant capacity is crucial in preventing neuronal apoptosis linked to neurodegenerative diseases.
  • Antimicrobial and Antitumor Properties : Similar compounds have demonstrated significant antimicrobial and anticancer activities, suggesting potential therapeutic applications beyond neuroprotection .

The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed based on related compounds:

  • Modulation of Neurotransmitter Systems : THIQs may interact with neurotransmitter receptors, influencing dopaminergic and serotonergic systems. This interaction can lead to improved cognitive functions and mood regulation .
  • Inhibition of Enzymatic Pathways : Some derivatives inhibit enzymes involved in the metabolism of neurotransmitters or inflammatory mediators, thus exerting anti-inflammatory effects .
  • Regulation of Apoptotic Pathways : The ability to modulate apoptosis-related proteins (e.g., Bcl-2 family proteins) suggests that these compounds could protect neurons from stress-induced cell death .

Comparative Analysis with Related Compounds

A comparison of structurally similar compounds reveals insights into the unique biological activities conferred by the oxazoline substitution:

Compound NameStructural FeaturesUnique Aspects
1,2,3,4-TetrahydroisoquinolineBasic tetrahydroisoquinoline structurePrecursor for various derivatives
7-Hydroxy-1,2,3,4-tetrahydroisoquinolineHydroxyl substitution at position 7Enhanced interaction with neurotransmitter receptors
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group at position 6Potentially altered pharmacokinetics
This compound Oxazoline ring substitutionDistinct pharmacological properties compared to other THIQs

Case Studies and Research Findings

Several studies have explored the biological activities associated with THIQ derivatives:

  • Neuroprotection in Alzheimer's Models : A study demonstrated that a THIQ derivative reduced amyloidogenic processing in neuronal cell models. The compound significantly decreased levels of amyloid-beta peptides while enhancing neuroprotective signaling pathways .
  • Antioxidant Studies : Research indicated that THIQ compounds protect against oxidative stress by modulating mitochondrial function and reducing reactive oxygen species (ROS) production . This has implications for treating neurodegenerative diseases characterized by oxidative damage.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Tetrahydroisoquinolines have been investigated for their potential antidepressant effects. Studies have shown that derivatives like 2-(2-oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline can exhibit selective inhibition of neurotransmitter reuptake, which is crucial in the treatment of depression and anxiety disorders. The oxazoline moiety may enhance binding affinity to neurotransmitter receptors due to its unique electronic properties .
  • Anticancer Properties : Research indicates that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells. The compound's structure allows for interactions with various cellular targets involved in cancer progression. For instance, studies have demonstrated that modifications to the tetrahydroisoquinoline core can lead to increased cytotoxicity against specific cancer cell lines .
  • Neuroprotective Effects : There is growing interest in the neuroprotective potential of tetrahydroisoquinoline derivatives. Compounds similar to 2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases .

Polymer Science Applications

  • Polymerization Processes : The oxazoline group in this compound can serve as a monomer for cationic polymerization reactions. Research has demonstrated that 2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline can participate in the synthesis of novel polymers with tailored properties for applications in drug delivery systems and biomaterials .
  • Synthesis of Functional Polymers : The incorporation of tetrahydroisoquinoline into polymer matrices has been explored for creating functional materials with enhanced mechanical and thermal properties. These polymers can be utilized in various applications ranging from coatings to biomedical devices .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of several tetrahydroisoquinoline derivatives, including those with oxazoline substituents. The results indicated that these compounds significantly improved behavioral outcomes in animal models of depression when compared to standard treatments .

Case Study 2: Polymer Synthesis

In a recent paper on polymer science, researchers synthesized a series of poly(oxazoline) derivatives incorporating tetrahydroisoquinoline units. These polymers exhibited unique solubility profiles and thermal stability, making them suitable candidates for drug delivery applications. The study highlighted the versatility of using 2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline as a building block for advanced materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrobromide with structurally related tetrahydroisoquinoline derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:

Compound Name Key Substituents Melting Point (°C) Biological Activity/Application Key References
This compound Oxazoline ring, hydrobromide salt Not reported Potential CNS modulation, synthetic intermediate
2-(3-Piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 3-Piperidyl, 6,7-dimethoxy groups 145–147 Bradycardic agent (50% potency of Zatebradine)
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile 4-Methoxyphenyl, nitrile group 112–114 Synthetic intermediate, no reported activity
2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Sulfonyl, carboxylic acid groups Not reported Enzyme inhibition (e.g., proteases)
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) Pyridine ring, methyl-phenyl groups Not reported Neurotoxin (induces Parkinsonism)

Key Findings

Substituent Impact on Bioactivity: The 3-piperidyl and 6,7-dimethoxy groups in 2-(3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline are critical for bradycardic activity, highlighting the importance of electron-donating groups and nitrogen-containing substituents . In contrast, this compound lacks methoxy groups but incorporates an oxazoline ring, which may enhance binding to metal ions or enzymes due to its Lewis basicity .

Salt Forms and Solubility :

  • Hydrobromide salts (e.g., the target compound) generally exhibit higher aqueous solubility compared to free bases or neutral derivatives (e.g., carbonitrile analogues in ). This property is advantageous for in vivo studies .

Synthetic Utility: Oxazoline-containing derivatives serve as versatile intermediates for constructing complex alkaloids, as seen in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines via Grignard reactions .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(2-oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrobromide?

  • Methodology : The synthesis involves oxazoline chemistry, leveraging nucleophilic substitution of (2-methoxyphenyl)oxazoline with Grignard reagents, followed by a 1,6-conjugate addition of lithium amide to [2-(1-phenylethenyl)phenyl]oxazoline. Critical purification steps include recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrobromide salt .
  • Key Considerations : Optimize reaction stoichiometry to minimize byproducts like uncyclized intermediates. Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Analytical Approach : Use a combination of 1H^1H-NMR (e.g., δ 3.5–4.5 ppm for oxazoline protons), 13C^{13}C-NMR (δ 160–170 ppm for carbonyl groups), and HRMS (exact mass ±2 ppm). IR spectroscopy (C=N stretch at ~1650 cm1 ^{-1}) further validates the oxazoline ring .
  • Purity Assessment : HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) ensures >95% purity.

Q. What preliminary bioactivity data exist for this compound?

  • Reported Activities : Tetrahydroisoquinoline derivatives exhibit antimicrobial potential. For example, structurally related compounds showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans in broth microdilution assays .
  • Testing Protocols : Follow CLSI guidelines for in vitro susceptibility testing, using positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the 1,6-conjugate addition step?

  • Mechanistic Insight : The addition of lithium amide proceeds via a chelation-controlled transition state, favoring cis-diastereomers. Solvent polarity (e.g., THF vs. DME) and temperature (−78°C vs. 0°C) significantly impact enantiomeric excess (up to 85% ee) .
  • Optimization Strategy : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazaborolidines) to enhance stereoselectivity.

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Case Study : notes unexpected salt formation (e.g., thiocyanate hemihydrate), which may alter solubility and bioactivity. Discrepancies in antimicrobial assays could arise from salt form differences or assay conditions (e.g., pH, inoculum size) .
  • Resolution : Conduct comparative bioactivity studies using standardized salt forms (e.g., hydrobromide vs. hydrochloride). Employ molecular docking to assess target affinity variations (e.g., cytochrome P450 interactions).

Q. How can heterocyclic modifications enhance this compound’s pharmacological profile?

  • Design Strategy : Introduce annulated rings (e.g., isoxazolo or pyrazolino systems) via mixed aldol condensation. For example, 2-chloro-3-formylquinoline reacts with tetrahydrocarbazole derivatives to yield fused heterocycles with improved antifungal activity (IC50_{50} < 10 µM) .
  • Synthetic Protocol :

StepReagent/ConditionProductYield
Aldol Condensation2-Chloro-3-formylquinoline, EtOH, refluxAnnulated carbazole65–70%
CyclizationNH2_2OH·HCl or N2_2H4_4, NaOHIsoxazolo/Pyrazolino derivatives50–60%

Q. What advanced spectroscopic techniques address structural ambiguities in polymorphic forms?

  • Techniques :

  • SC-XRD : Resolves crystal packing and hydrogen bonding (e.g., Br⋯N interactions in hydrobromide salts) .
  • Solid-state NMR : Differentiates polymorphs via 15N^{15}N chemical shifts (δ −320 to −280 ppm for NH groups).
    • Application : Use DSC (melting endotherm >200°C) to confirm thermal stability of crystalline forms .

Data Contradiction Analysis

Q. Why do computational predictions and experimental bioactivity data sometimes diverge?

  • Root Cause : In silico models (e.g., QSAR) may overlook solvation effects or metabolite interference. For example, hydrobromide salts exhibit higher aqueous solubility than free bases, altering cell permeability .
  • Mitigation : Validate predictions with ADMET assays (e.g., Caco-2 permeability, microsomal stability).

Methodological Recommendations

  • Synthetic Reproducibility : Document moisture-sensitive steps (e.g., Grignard reagent handling) under inert atmosphere .
  • Bioactivity Validation : Use orthogonal assays (e.g., time-kill kinetics alongside MIC) to confirm antimicrobial efficacy .

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